molecular formula C16H22N2O5 B1195364 Etifenin CAS No. 63245-28-3

Etifenin

Cat. No.: B1195364
CAS No.: 63245-28-3
M. Wt: 322.36 g/mol
InChI Key: WNIDXAKKFOKNEF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Etifenin plays a crucial role in biochemical reactions, particularly in the context of radiopharmaceutical applications. It interacts with various enzymes, proteins, and other biomolecules to facilitate its diagnostic functions. For instance, this compound is known to bind with technetium-99m (Tc-99m), forming a complex that is used in imaging studies of the liver and biliary tract . This interaction is essential for the compound’s ability to provide clear and accurate imaging results.

Cellular Effects

This compound influences various cellular processes, particularly in hepatocytes, the primary cells of the liver. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with Tc-99m allows it to be taken up by hepatocytes, where it can be visualized using imaging techniques . This uptake is crucial for diagnosing liver and biliary tract conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with technetium-99m. This binding is facilitated by the compound’s chemical structure, which allows it to form a stable complex with Tc-99m . This complex is then taken up by hepatocytes, where it can be visualized using imaging techniques. The binding of this compound to Tc-99m is a key aspect of its diagnostic capabilities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound maintains its radiochemical purity over time, which is crucial for its effectiveness in diagnostic applications . Long-term effects on cellular function have also been observed, with this compound showing consistent uptake and imaging capabilities over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in providing clear imaging results without causing significant adverse effects. At higher doses, there may be toxic or adverse effects observed . It is important to determine the optimal dosage to balance efficacy and safety in diagnostic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways within the liver. It interacts with enzymes and cofactors that facilitate its uptake and processing within hepatocytes. These interactions are crucial for the compound’s ability to provide accurate imaging results . The metabolic pathways involving this compound ensure that it is effectively taken up and visualized in the liver and biliary tract.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake into hepatocytes . Once inside the cells, this compound is localized to specific compartments where it can be visualized using imaging techniques. This transport and distribution are essential for the compound’s diagnostic capabilities.

Subcellular Localization

The subcellular localization of this compound is primarily within hepatocytes. It is directed to specific compartments within these cells, where it can be visualized using imaging techniques . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This localization is crucial for the accurate diagnosis of liver and biliary tract conditions.

Preparation Methods

Etifenin is synthesized through a series of chemical reactions involving the coordination of technetium-99m with the ligand. The preparation involves the use of thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) methods to ensure the radiochemical purity of the compound . The synthesis process typically includes the following steps:

Chemical Reactions Analysis

Etifenin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can also occur, altering the oxidation state of technetium.

    Substitution: Substitution reactions involve the replacement of ligands in the coordination complex. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.

Scientific Research Applications

Etifenin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Etifenin is similar to other radiopharmaceuticals used for hepatobiliary imaging, such as mebrofenin and disofenin. it has unique properties that make it particularly suitable for certain diagnostic applications. For example:

Properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDXAKKFOKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045492
Record name Etifenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63245-28-3
Record name EHIDA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63245-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etifenin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etifenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etifenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETIFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH922908EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Etifenin in hepatobiliary imaging?

A1: this compound is a technetium-99m (99mTc) labeled radiopharmaceutical. While its precise interaction with hepatocytes is not fully elucidated in the provided research, it's known that this compound mimics bilirubin, a breakdown product of heme catabolism. [] After intravenous injection, 99mTc-Etifenin is taken up by hepatocytes and excreted into the bile, allowing visualization of the liver, biliary tree, and gallbladder through scintigraphy. []

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: The molecular formula of this compound is C14H20N2O3. [] Its molecular weight is 264.32 g/mol. Key spectroscopic data includes:

  • IR (KBr, cm-1): 3308, 3010, 1706, 1665, 1535, 1471 []
  • 1H-NMR (CD3OD, ppm): 1.16, 2.57, 3.62, 3.67, 7.11, 7.20 []
  • MS m/z: 323 (M+) []

Q3: What is the role of stannous chloride in this compound kits, and how does it affect stability?

A3: Stannous chloride (SnCl2) acts as a reducing agent in this compound kits. [, ] It reduces the oxidation state of technetium-99m, allowing for its chelation by this compound. The lyophilized kit containing both this compound and stannous chloride ensures stability until reconstitution. [] Quality control measures, including tin content analysis, are essential to guarantee kit performance and comply with pharmacopoeia standards. []

Q4: How does this compound compare to other hepatobiliary imaging agents like Mebrofenin?

A4: this compound and Mebrofenin are both 99mTc-labeled iminodiacetic acid derivatives used for hepatobiliary imaging. [] During a supply shortage of Mebrofenin, this compound was approved as a backup agent, highlighting its comparable diagnostic utility. [] While they share a similar mechanism, subtle differences in their pharmacokinetic profiles and clearance rates might exist. Further research comparing their efficacy and safety in various clinical contexts would be valuable.

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